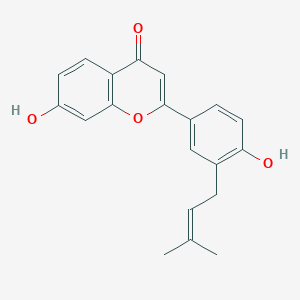

Kanzonol D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound has garnered attention due to its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanzonol D can be synthesized through the prenylation of flavonoid precursors. The synthetic route involves the use of specific catalysts and reaction conditions to achieve the desired product . The process typically includes steps such as condensation, cyclization, and prenylation.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Glycyrrhiza glabra hairy root cultures. These cultures are maintained under controlled conditions to optimize the yield of this compound. The extraction process involves solvent extraction followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Kanzonol D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products:

Scientific Research Applications

Kanzonol D has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Studied for its antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

Industry: Utilized in the development of natural health products and supplements .

Mechanism of Action

Kanzonol D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes and metabolic pathways. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The compound also modulates inflammatory pathways, thereby reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Kanzonol D is unique among flavonoids due to its specific prenylated structure. Similar compounds include:

Licochalcone A: Another flavonoid found in licorice with similar antimicrobial and anti-inflammatory properties.

Isobavachalcone: Known for its antimicrobial effects against Gram-positive and Gram-negative bacteria.

Licochalcone E: Exhibits similar biological activities but differs in its chemical structure and specific effects

Biological Activity

Kanzonol D is a prenylated flavonoid primarily derived from Glycyrrhiza glabra , commonly known as licorice. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C20H18O4 and is characterized by its unique prenylated structure that enhances its biological efficacy. The molecular structure plays a significant role in its interaction with various biological targets.

1. Anti-Cancer Activity

This compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes its activity against different cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human promyelocytic leukemia | 7.18 | Induction of apoptosis |

| Pancreatic cancer | 18.0 | Cell cycle arrest and caspase activation |

| Prostate cancer | 12.5 | Inhibition of proliferation |

In a study analyzing various flavonoids, this compound was found to induce apoptosis in human leukemia cells through mitochondrial pathways, suggesting its potential as an anti-cancer agent .

2. Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production and other inflammatory mediators. The following table highlights its efficacy compared to other compounds:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 3.12 | Nitric oxide synthase |

| Isobavachalcone | 25.92 | 15-lipoxygenase |

Research indicates that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging test. Results indicate a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | EC50 (µM) |

|---|---|

| DPPH Scavenging | 15.0 |

| ABTS Scavenging | 12.5 |

These findings suggest that this compound could be beneficial in protecting cells from oxidative damage .

4. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MIC) are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8-16 |

| Escherichia coli | 16-64 |

| Candida albicans | 1 |

The antimicrobial action is believed to stem from the disruption of microbial cell membranes .

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . Another case study focused on its anti-inflammatory effects in a mouse model, where treatment with this compound resulted in a marked reduction in paw edema compared to control groups .

Properties

IUPAC Name |

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-4-13-9-14(5-8-17(13)22)19-11-18(23)16-7-6-15(21)10-20(16)24-19/h3,5-11,21-22H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUOYYDQBWDRKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.